molecular formula C14H15NO3S B12893581 1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one CAS No. 97188-34-6

1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one

Cat. No.: B12893581
CAS No.: 97188-34-6
M. Wt: 277.34 g/mol
InChI Key: ZWQQJFQNHBLFQU-UHFFFAOYSA-N
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Description

1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one is an organic compound with the molecular formula C${13}$H${15}$NO$_{3}$S This compound features a benzenesulfonyl group attached to a pyrrole ring, which is further substituted with an ethyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Sulfonylation: The pyrrole ring is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and yields the sulfonylated pyrrole.

    Alkylation: The sulfonylated pyrrole is alkylated using an alkyl halide, such as ethyl bromide, in the presence of a strong base like sodium hydride.

    Ketone Formation: Finally, the ethanone group is introduced via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: N-substituted pyrrole derivatives.

Scientific Research Applications

1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting sulfonamide-sensitive pathways.

    Biological Studies: The compound can be used to study enzyme inhibition, particularly enzymes that interact with sulfonyl groups.

    Materials Science: It can be incorporated into polymers or other materials to impart specific chemical properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one involves its interaction with molecular targets through its sulfonyl and ethanone groups. These functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with biological macromolecules, affecting their function. The compound may inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzenesulfonyl)-2-methyl-1H-pyrrole: Similar structure but lacks the ethanone group.

    1-(Benzenesulfonyl)-3-phenyl-1H-pyrrole: Similar structure but has a phenyl group instead of an ethyl group.

    1-(Benzenesulfonyl)-1H-pyrrole-2-carbaldehyde: Similar structure but has an aldehyde group instead of an ethanone group.

Uniqueness

1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one is unique due to the presence of both the ethanone and ethyl groups, which can influence its reactivity and interaction with biological targets. This combination of functional groups can provide distinct chemical properties and biological activities compared to its analogs.

Properties

97188-34-6

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

1-[1-(benzenesulfonyl)-3-ethylpyrrol-2-yl]ethanone

InChI

InChI=1S/C14H15NO3S/c1-3-12-9-10-15(14(12)11(2)16)19(17,18)13-7-5-4-6-8-13/h4-10H,3H2,1-2H3

InChI Key

ZWQQJFQNHBLFQU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C=C1)S(=O)(=O)C2=CC=CC=C2)C(=O)C

Origin of Product

United States

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